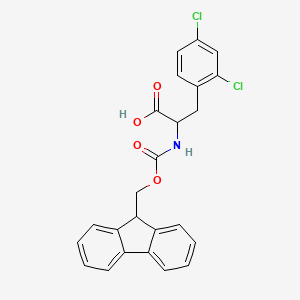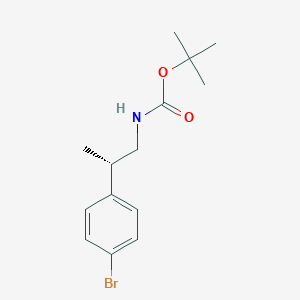
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and chiral auxiliaries in asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one typically involves the reaction of N-alkyl-substituted prop-2-yn-1-amines with carbon dioxide in the presence of strong organic bases. This reaction forms carbamates, which subsequently undergo ring closure to form oxazolidinones . Another method involves the multicomponent reaction of carbamate salts, aromatic aldehydes, and aromatic terminal alkynes using a copper-based magnetic nanocatalyst .
Industrial Production Methods
Industrial production of oxazolidinones, including this compound, often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine reagents, with nitromethane as a catalyst to absorb microwaves and generate hot spots, facilitating the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted oxazolidinones.
Wissenschaftliche Forschungsanwendungen
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one has several scientific research applications:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one involves its role as a chiral auxiliary. It temporarily attaches to the substrate, inducing chirality and facilitating the formation of enantiomerically pure products. This process involves the formation of a chiral intermediate, which undergoes further reactions to yield the desired product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-4-Benzyl-2-oxazolidinone: Another chiral oxazolidinone used as a chiral auxiliary in asymmetric synthesis.
(S)-4-Isopropyl-2-oxazolidinone: Similar in structure and function, used in the synthesis of enantiomerically pure compounds.
Uniqueness
(S)-5-(Hydroxymethyl)-3-((S)-1-phenylethyl)oxazolidin-2-one is unique due to its specific hydroxymethyl and phenylethyl substituents, which provide distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H15NO3 |
|---|---|
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
(5S)-5-(hydroxymethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3/t9-,11-/m0/s1 |
InChI-Schlüssel |
DLSXXQPFKFHRSW-ONGXEEELSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)N2C[C@H](OC2=O)CO |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2CC(OC2=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


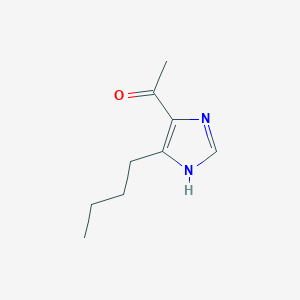

![Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate](/img/structure/B12830110.png)
![2-Methyl-5-(4'-(5-methyl-1H-imidazol-2-yl)-[1,1'-biphenyl]-4-yl)-1H-imidazole](/img/structure/B12830115.png)

![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] decanoate;ethane](/img/structure/B12830142.png)

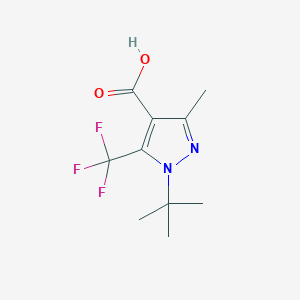
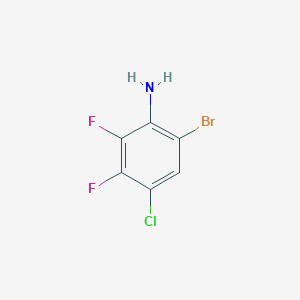
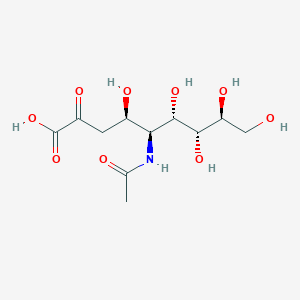
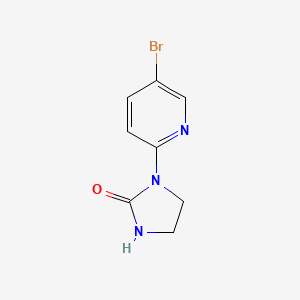
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
